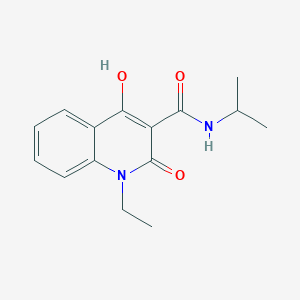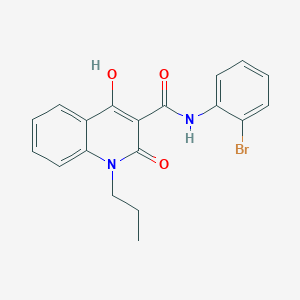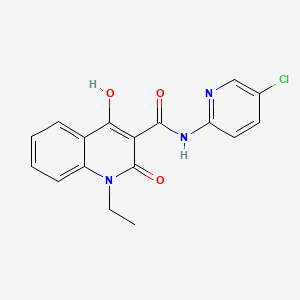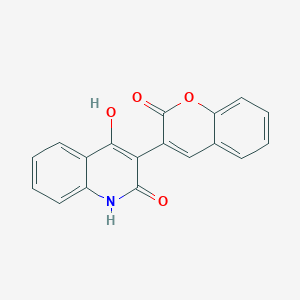
1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolone carboxamides. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
1-Ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an antibacterial and antifungal agent, as well as for its ability to inhibit certain enzymes involved in cancer cell growth. Additionally, it has been investigated for its potential as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide varies depending on the specific application. In antibacterial and antifungal studies, it has been shown to inhibit DNA gyrase and topoisomerase IV, enzymes involved in DNA replication. In cancer cell growth inhibition studies, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways. In photodynamic therapy, it acts as a photosensitizer, producing reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects. It has been shown to have antibacterial and antifungal activity, as well as anticancer activity in vitro. However, its effectiveness in vivo has not yet been fully established. Additionally, it has been shown to have some toxicity towards mammalian cells, which may limit its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its relatively simple synthesis method. Additionally, its broad range of potential applications makes it a versatile compound for scientific research. However, its toxicity towards mammalian cells may limit its use in certain experiments, and its effectiveness in vivo has not yet been fully established.
Future Directions
There are several potential future directions for research involving 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is its potential as an antibacterial and antifungal agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to fully establish its effectiveness as an anticancer agent in vivo. Finally, its potential as a photosensitizer in photodynamic therapy warrants further investigation.
Synthesis Methods
The synthesis of 1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a multistep process. The starting material is 4-hydroxyquinoline-3-carboxylic acid, which is reacted with ethyl chloroformate and triethylamine to form the ethyl ester. The resulting compound is then reacted with isopropylamine and acetic acid to form the corresponding amide. Finally, the amide is oxidized with potassium permanganate to yield the target compound.
properties
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-propan-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-17-11-8-6-5-7-10(11)13(18)12(15(17)20)14(19)16-9(2)3/h5-9,18H,4H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCDJZPBXSCJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-hydroxy-N-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)






![7-amino-4-hydroxy-2-oxo-9-phenyl-1,2-dihydropyrido[2',3':4,5]thieno[2,3-b]pyridine-8-carbonitrile](/img/structure/B5913304.png)
![7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5913309.png)

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)
